1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea
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Overview
Description
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluorophenyl group, a pyrrolidinone ring, and a methoxyphenethyl urea moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Coupling with Methoxyphenethyl Isocyanate: The final step involves the coupling of the pyrrolidinone intermediate with 2-methoxyphenethyl isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions to avoid decomposition of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.
Material Science: The unique structural features of the compound make it useful in the design of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group and urea moiety play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-(2-methoxyphenethyl)urea: Lacks the pyrrolidinone ring, which may affect its reactivity and biological activity.
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the methoxyphenethyl group, potentially altering its interaction with molecular targets.
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea: Similar structure but without the methoxy group, which may influence its chemical properties.
Uniqueness
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea is unique due to the combination of its fluorophenyl group, pyrrolidinone ring, and methoxyphenethyl urea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-18-5-3-2-4-14(18)10-11-22-20(26)23-16-12-19(25)24(13-16)17-8-6-15(21)7-9-17/h2-9,16H,10-13H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKZKQPVUFCYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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